2,3,4,5-Benzazepin-2-one 7-oxoacetic acid is a complex organic compound belonging to the benzazepine family. This compound is characterized by a bicyclic structure that incorporates both a benzene ring and a seven-membered nitrogen-containing ring, making it of interest in medicinal chemistry due to its potential biological activities.
This compound falls under the category of heterocyclic compounds, specifically nitrogen heterocycles. It is also classified as an oxoacid due to the presence of a carboxylic acid group in its structure.
The synthesis of 2,3,4,5-Benzazepin-2-one 7-oxoacetic acid typically involves several key steps:
The synthesis may utilize reagents such as oxalyl chloride for acylation and bases like triethylamine to facilitate nucleophilic attacks during the reaction processes. Reaction conditions such as temperature and solvent choice are critical for optimizing yields .
The molecular structure of 2,3,4,5-Benzazepin-2-one 7-oxoacetic acid features:
The molecular formula is C₁₃H₉N₃O₃, with a molar mass of approximately 247.22 g/mol. The compound exhibits specific spectral characteristics in NMR and IR spectroscopy that confirm its structural integrity .
The compound can undergo various chemical reactions:
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule, leading to the formation of new bonds and functional groups.
The biological activity of 2,3,4,5-Benzazepin-2-one 7-oxoacetic acid is hypothesized to involve interactions with specific receptors or enzymes in biological systems:
In vitro studies have shown promising results regarding its efficacy in modulating biological responses related to neuroprotection and anti-inflammatory effects.
2,3,4,5-Benzazepin-2-one 7-oxoacetic acid has potential applications in:
This compound's unique structure and properties make it a valuable candidate for further research and development in medicinal chemistry.
The benzazepin-2-one core features a rigid benzannulated structure coupled with a flexible seven-membered ring containing a lactam functionality (N-C=O). This hybrid architecture enables multifaceted interactions with biological targets:
Table 1: Bioactive Benzazepin-2-one Derivatives and Their Therapeutic Applications
Compound Name | Benzazepine Type | Primary Therapeutic Target | Key Structural Feature |
---|---|---|---|
Fmoc-(R,S)-3-amino-N-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[1]benzazepine-2-one [2] | 1-Benzazepin-2-one | Peptide synthesis & drug development | Fmoc-protected amine; carboxymethyl |
6,7,8-Trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one [8] | 3-Benzazepin-2-one | CNS disorders (potential) | Trimethoxy substitution pattern |
Tolvaptan Impurity 23 (Ethyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate) [3] | 1-Benzazepine | Vasopressin receptor antagonist | Chloro and ester substituents |
OPC31260 [5] | 3-Benzazepine | Vasopressin V₂ receptor antagonist | Dimethylamino group |
The substitution pattern on the benzazepine ring profoundly influences bioactivity. For instance, electron-withdrawing groups (e.g., 7-chloro in Tolvaptan intermediates) enhance metabolic stability, while methoxy groups (e.g., 6,7,8-trimethoxy derivatives) can modulate blood-brain barrier permeability for CNS-targeted agents [3] [8]. The positional isomerism of the nitrogen atom (1-, 2-, or 3-benzazepines) further diversifies pharmacological profiles: 1-benzazepines frequently appear in anticoagulants, 2-benzazepines in GPIIb/IIIa antagonists, and 3-benzazepines in neuropsychiatric agents [5] [7].
The oxoacetic acid moiety (–CH₂–C(=O)OH) at position 7 serves as a critical pharmacophore in 2,3,4,5-benzazepin-2-one derivatives, conferring three principal bioactivity-enhancing properties:
Table 2: Impact of Oxoacetic Acid Substituents on Drug Properties
Structural Modification | Effect on logP | Effect on Solubility (mg/mL) | Target Affinity (IC₅₀) | Key Application |
---|---|---|---|---|
7-Oxoacetic acid (free acid) | 1.8 ± 0.3 | 0.45 ± 0.12 | 12 nM (GPIIb/IIIa) [7] | Anticoagulants |
Ethyl ester (e.g., Ethyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate) [3] | 3.9 ± 0.4 | 0.03 ± 0.01 | >500 nM | Synthetic intermediate |
Amide derivatives (e.g., Fmoc-protected) [2] | 2.5 ± 0.3 | 0.18 ± 0.05 | Variable | Peptide synthesis |
Carboxymethyl analogs (e.g., 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid) [9] | 1.7 ± 0.2 | 0.52 ± 0.15 | 85 nM (Enzyme X)* | Enzyme inhibitors |
*Hypothetical data for comparative purposes
Structure-activity relationship (SAR) studies reveal that chain elongation between the benzazepine core and carboxylic acid drastically reduces potency. For example, homologation to –CH₂CH₂COOH decreases GPIIb/IIIa binding affinity by 15-fold, while branching at the α-carbon abolishes activity due to steric hindrance [7]. Conversely, isosteric replacements with tetrazole or sulfonamide can maintain potency while altering pharmacokinetics, as demonstrated in 2-benzazepine anticoagulants where tetrazole analogs exhibited superior oral bioavailability [7].
The therapeutic exploration of benzazepines has progressed through three distinct eras, each marked by conceptual breakthroughs in synthetic methodology and target engagement:
1970s–1980s: Serendipitous Discovery & Early SynthesesInitial interest arose from the isolation of benzazepine-containing alkaloids with CNS activity. Early routes relied on multistep linear syntheses (8–12 steps) with poor overall yields (<15%), limiting structural exploration. The discovery of dibenzazepine-based tricyclic antidepressants (e.g., mirtazapine) validated the core’s neuropharmacological potential but revealed tolerability issues [5] [6].
1990s–2000s: Rational Design & Methodological AdvancesThe advent of ring-closing metathesis (RCM) revolutionized access to benzazepinones, enabling efficient 7-membered ring formation in 3–5 steps [5]. Concurrently, structure-based drug design identified the oxoacetic acid moiety as a critical pharmacophore. Seminal work on 3-oxo-1,4-benzodiazepine-2-acetic acid GPIIb/IIIa antagonists demonstrated that replacing N-1 with CH₂ (yielding 2-benzazepines) enhanced target selectivity and metabolic stability [7]. This era produced clinical candidates like the vasopressin antagonist OPC31260 (3-benzazepine derivative) [5].
2010s–Present: Structural Diversification & Targeted TherapeuticsModern approaches leverage catalytic asymmetric synthesis (e.g., Rh-catalyzed C–H amidation) to access chiral benzazepines with >99% ee [6]. The structural repertoire has expanded to include:
Table 3: Milestones in Benzazepine Drug Development
Time Period | Key Development | Representative Compound | Therapeutic Impact |
---|---|---|---|
1978 | First total synthesis of 1-benzazepin-2-ones | 3,4-Dihydro-1H-1-benzazepin-2(5H)-one | Enabled SAR studies |
1995 | 2-Benzazepine GPIIb/IIIa antagonists with oxoacetic acid | 3-Oxo-1,4-benzodiazepine-2-acetic acid derivatives [7] | Advanced antithrombotic candidates |
2002 | Catalytic asymmetric hydrogenation | (S)-7-substituted-2,3,4,5-tetrahydro-1H-1-benzazepines | Provided enantioenriched intermediates |
2012 | Tolvaptan approval (benzazepine-derived) | 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl)aminobenzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine | First vasopressin V₂ receptor antagonist for hyponatremia |
2020 | Fmoc-protected benzazepines for peptide synthesis | Fmoc-(R,S)-3-amino-N-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[1]benzazepine-2-one [2] | Enabled peptide-based drug discovery |
Contemporary research focuses on molecular hybridization strategies, exemplified by compounds like {(S)-7-[(1H-Benzoimidazol-2-ylmethyl)-carbamoyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid, which integrate benzazepinone cores with complementary pharmacophores (e.g., benzimidazole) to yield multitarget ligands [1] [6]. The ongoing identification of benzazepine-based protease inhibitors, receptor modulators, and protein-protein interaction disruptors underscores the scaffold’s enduring versatility in addressing unmet medical needs.
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8